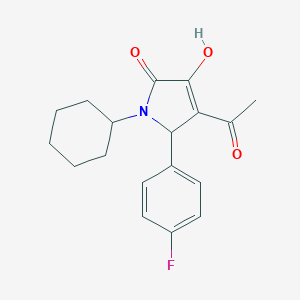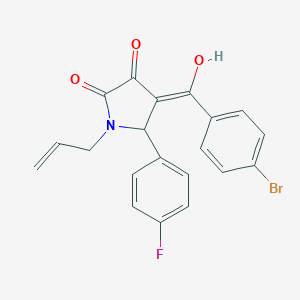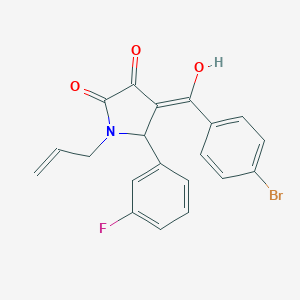![molecular formula C17H13NO5S B282326 methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)
methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrrole family of organic compounds and has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the cell. For example, it has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and cell damage. Additionally, this compound has been found to interact with specific proteins involved in cell signaling, which can affect various cellular processes.
Biochemical and Physiological Effects:
Methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been found to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been found to modulate the activity of certain enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and cell damage. Furthermore, this compound has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for treating various inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate in lab experiments is its versatility. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using this compound is its potential toxicity. As with any synthetic compound, it is important to exercise caution when handling and using this compound in lab experiments.
未来方向
There are several potential future directions for research involving methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate. One promising area of research is the development of this compound as a potential anti-cancer agent. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in treating various inflammatory disorders. Furthermore, there is potential for this compound to be used as a therapeutic agent for treating other diseases and disorders, such as neurodegenerative diseases and cardiovascular disorders. Overall, the versatility and potential therapeutic applications of methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate make it an exciting area of research for future studies.
合成方法
Methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a synthetic compound that can be prepared using a variety of methods. One common method involves the reaction of 4-hydroxybenzoic acid with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with ethyl acetoacetate to form the final product, which is subsequently methylated using dimethyl sulfate.
科学研究应用
Methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the most notable applications of this compound include its use as a fluorescent probe for detecting reactive oxygen species, as a potential anti-cancer agent, and as a modulator of protein-protein interactions.
属性
分子式 |
C17H13NO5S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
methyl 4-[4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-2-yl]benzoate |
InChI |
InChI=1S/C17H13NO5S/c1-23-17(22)10-6-4-9(5-7-10)13-12(15(20)16(21)18-13)14(19)11-3-2-8-24-11/h2-8,13,20H,1H3,(H,18,21) |
InChI 键 |
QPDBPATWMFESGD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282243.png)


![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282247.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282249.png)
![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282252.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282254.png)
![4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282258.png)
![1-allyl-4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282259.png)


![3-acetyl-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one](/img/structure/B282262.png)

![methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate](/img/structure/B282264.png)